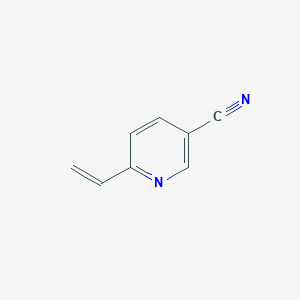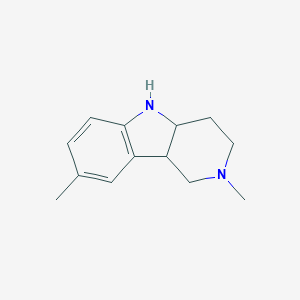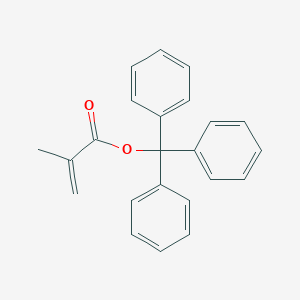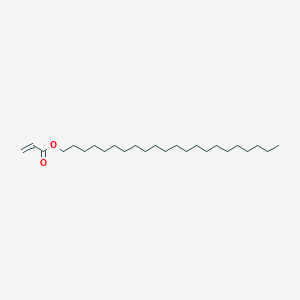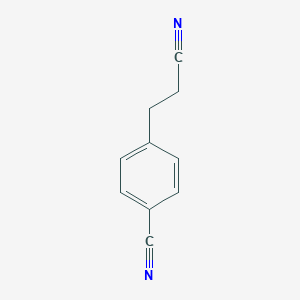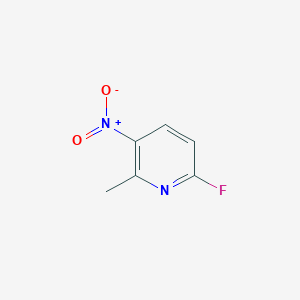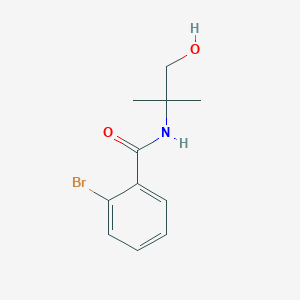
7-Amino-1-heptanol
Overview
Description
7-Amino-1-heptanol is an organic compound with the molecular formula C7H17NO. It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) at the seventh position and a hydroxyl group (-OH) at the first position of the heptane chain. This compound is typically a colorless to pale yellow liquid that is soluble in water and most organic solvents .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Mode of Action
The exact mode of action of 7-Amino-1-heptanol is not well-documented. As an intermediate in organic synthesis, its role would depend on the specific reactions it is involved in. It may act as a nucleophile, donating its amino group in reactions, or it could be involved in other types of chemical transformations .
Pharmacokinetics
As a small, polar molecule, it is likely to have good water solubility, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound would depend on the specific context of its use. As an intermediate in organic synthesis, its effects would be determined by the final products of the synthesis .
Biochemical Analysis
Biochemical Properties
7-Amino-1-heptanol plays a significant role in biochemical reactions, particularly in the synthesis of amides and other derivatives. It interacts with a variety of enzymes and proteins, including amino acid decarboxylases and transaminases, which facilitate the conversion of amino acids into corresponding amides and other products . The hydroxyl group in this compound allows it to form hydrogen bonds with other biomolecules, enhancing its solubility and reactivity in aqueous environments .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Conversely, it can activate other enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions but may degrade when exposed to high temperatures or strong acids . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain metabolic pathways and improve cellular function . At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of long-chain alcohols and amides . It interacts with enzymes such as 2-isopropylmalate synthase and other dehydrogenases, which facilitate the conversion of keto acids into alcohols and other products . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be actively transported across cell membranes by amino acid transporters and may accumulate in certain cellular compartments . These interactions influence its localization and concentration within different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through interactions with targeting proteins . These localizations can affect its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Amino-1-heptanol can be synthesized through various methods. One common approach involves the reaction of heptanoyl chloride with ammonia, followed by reduction. The reaction conditions typically include:
Heptanoyl chloride: Reacted with ammonia to form heptanamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1-heptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of heptanal or heptanone.
Reduction: Formation of heptanamine.
Substitution: Formation of heptyl halides.
Scientific Research Applications
7-Amino-1-heptanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and as a building block in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Comparison with Similar Compounds
1-Amino-2-propanol: Similar structure with an amino group and hydroxyl group on a shorter carbon chain.
2-Amino-1-butanol: Another compound with an amino group and hydroxyl group on a four-carbon chain.
3-Amino-1-propanol: A shorter chain analog with similar functional groups.
Uniqueness of 7-Amino-1-heptanol: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter chain analogs.
Properties
IUPAC Name |
7-aminoheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJSXYQQYWMITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553270 | |
| Record name | 7-Aminoheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19243-04-0 | |
| Record name | 7-Aminoheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

